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molecular formula C10H10O2 B8653862 2-(3,4-dimethylphenyl)-2-oxoacetaldehyde

2-(3,4-dimethylphenyl)-2-oxoacetaldehyde

Cat. No. B8653862
M. Wt: 162.18 g/mol
InChI Key: NATLVNNKDPMRAG-UHFFFAOYSA-N
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Patent
US08318796B2

Procedure details

3,4-dimethylacetophenone (13.52 mmol, 2.0 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (5.4 mL) was gradually added at room temperature. After 16 hours of stirring at 70° C., the reactor was cooled to room temperature. The reaction solution was poured into water and stirred for about 16 hours. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a white solid (1.234 g, yield 57%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[O:9])=[CH:4][C:3]=1[CH3:11].Br.[OH2:13]>CS(C)=O>[CH3:11][C:3]1[CH:4]=[C:5]([C:8](=[O:9])[CH:10]=[O:13])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C)C
Name
Quantity
13 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After 16 hours of stirring at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by means of a vacuum pump

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.234 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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